

# Independent Validation of Published Civorebrutinib Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Civorebrutinib |           |
| Cat. No.:            | B12394119      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor **Civorebrutinib** (also known as SN1011 and EVER001) with other BTK inhibitors across various therapeutic areas. The information is compiled from publicly available research findings to offer a comprehensive resource for evaluating its performance and potential. All quantitative data is summarized in structured tables, and key methodologies are detailed to support independent validation.

#### Introduction to Civorebrutinib and BTK Inhibition

**Civorebrutinib** is an investigational, orally administered, covalent Bruton's tyrosine kinase inhibitor.[1] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the proliferation, differentiation, and survival of B-cells.[2][3] By inhibiting BTK, these drugs can modulate the immune response, making them promising therapeutic agents for a range of B-cell malignancies and autoimmune diseases.[2][3][4] **Civorebrutinib** is currently being evaluated in clinical trials for various indications, including primary membranous nephropathy, multiple sclerosis, and pemphigus.[1][5]

## **Comparative Efficacy of BTK Inhibitors**



The following tables summarize the efficacy of **Civorebrutinib** and other BTK inhibitors in different disease contexts based on published clinical trial data.

Table 1: Efficacy in Autoimmune Kidney Disease (Primary Membranous Nephropathy)

| Drug                                      | Trial Phase                                           | Key Efficacy<br>Endpoint                 | Result                                                 |
|-------------------------------------------|-------------------------------------------------------|------------------------------------------|--------------------------------------------------------|
| Civorebrutinib<br>(EVER001)               | Phase 1b/2a                                           | 24-hour proteinuria reduction (low-dose) | 78.0% reduction at week 36, sustained to week 52[6][7] |
| 24-hour proteinuria reduction (high-dose) | 70.1% reduction at week 24[6][7]                      |                                          |                                                        |
| Clinical Remission (low-dose)             | 69.2% of patients at week 36[6][8]                    |                                          |                                                        |
| Clinical Remission (high-dose)            | 80.0% of patients at week 24[6][8]                    |                                          |                                                        |
| Anti-PLA2R<br>autoantibody<br>reduction   | ~93% reduction by week 24 in both cohorts[2][6][7][8] | -                                        |                                                        |

Table 2: Efficacy in Multiple Sclerosis (MS)



| Drug                                                      | Trial Phase                       | Key Efficacy<br>Endpoint                               | Result                                                                       |
|-----------------------------------------------------------|-----------------------------------|--------------------------------------------------------|------------------------------------------------------------------------------|
| Evobrutinib                                               | Phase 2                           | Reduction in T1 Gadolinium-enhancing lesions (75mg QD) | Significant reduction compared to placebo at weeks 12, 16, 20, and 24[9][10] |
| Annualized Relapse<br>Rate (ARR) at week<br>48 (75mg BID) | 0.11 (95% CI = 0.04-<br>0.25)[11] |                                                        |                                                                              |
| Evobrutinib                                               | Phase 3                           | Annualized Relapse<br>Rate (ARR)                       | Not superior to teriflunomide[12]                                            |

Table 3: Efficacy in Immune Thrombocytopenia (ITP)

| Drug                                   | Trial Phase                                                     | Key Efficacy<br>Endpoint     | Result                                                             |
|----------------------------------------|-----------------------------------------------------------------|------------------------------|--------------------------------------------------------------------|
| Rilzabrutinib                          | Phase 3                                                         | Durable Platelet<br>Response | 23% of patients on rilzabrutinib vs 0% on placebo (p < .0001) [13] |
| Platelet Response<br>(≥50 × 109/L)     | Achieved in 64% of rilzabrutinib patients vs 32% on placebo[13] |                              |                                                                    |
| Median time to first platelet response | 15 days in responders[13]                                       |                              |                                                                    |
| Zanubrutinib                           | Phase 2                                                         | Overall Response<br>(OR)     | 55% of patients (95% CI: 31.5%-76.9%)[14]                          |
| Sustained Response at 6 months         | 35.0% of patients<br>(95% CI:<br>15.4%-59.2%)[14]               |                              |                                                                    |



Table 4: Efficacy in Pemphigus

| Drug                                 | Trial Phase         | Key Efficacy<br>Endpoint                               | Result                                            |
|--------------------------------------|---------------------|--------------------------------------------------------|---------------------------------------------------|
| Rilzabrutinib                        | Phase 2             | Control of Disease<br>Activity (CDA) within 4<br>weeks | Achieved in 52% of patients (95% CI: 32%-71%)[15] |
| Complete Response<br>(CR) by week 24 | 22% of patients[15] |                                                        |                                                   |

Table 5: Efficacy in B-Cell Malignancies (Previously Treated)



| Drug                                         | Indication                                 | Trial Phase     | Key Efficacy<br>Endpoint           | Result                                             |
|----------------------------------------------|--------------------------------------------|-----------------|------------------------------------|----------------------------------------------------|
| Pirtobrutinib                                | CLL/SLL                                    | Phase 1/2       | Overall<br>Response Rate<br>(ORR)  | 81.6% (95% CI:<br>76.5, 85.9)[16]                  |
| Median<br>Progression-Free<br>Survival (PFS) | 19.4 months<br>(95% CI: 16.6,<br>22.1)[16] |                 |                                    |                                                    |
| Pirtobrutinib                                | Mantle Cell<br>Lymphoma<br>(MCL)           | Phase 1/2       | Overall<br>Response Rate<br>(ORR)  | 49.3% (95% CI:<br>41.1, 57.6)[16]                  |
| Median Duration of Response (DOR)            | 21.6 months<br>(95% CI: 9.2,<br>27.2)[16]  |                 |                                    |                                                    |
| Zanubrutinib                                 | Relapsed/Refract<br>ory CLL                | Pooled Analysis | Progression-Free<br>Survival (PFS) | Significantly improved vs. ibrutinib (HR 0.58)[17] |
| Overall<br>Response Rate<br>(ORR)            | 86.7% vs 74.1% for ibrutinib[17]           |                 |                                    |                                                    |

# **Comparative Safety and Tolerability**

The safety profiles of BTK inhibitors are a critical aspect of their clinical utility. The following table summarizes the key adverse events associated with **Civorebrutinib** and its comparators.

Table 6: Key Adverse Events of BTK Inhibitors



| Drug                    | Common Adverse Events                                                                                          | Serious Adverse Events                                                                                                                                                                                                                          |
|-------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Civorebrutinib (SN1011) | Increased blood triglycerides, decreased neutrophil count, decreased leucocyte count (in healthy subjects)[18] | No serious adverse events reported in the Phase 1 trial in healthy subjects.[18] In the PMN trial, most treatment-related adverse events were mild to moderate (Grade 1–2) with no reports of bleeding, arrhythmia, or severe infections.[6][8] |
| Pirtobrutinib           | Fatigue (20%), diarrhea (17%), contusion (13%)[4]                                                              | Neutropenia (10% Grade 3 or higher)[4]                                                                                                                                                                                                          |
| Evobrutinib             | Asymptomatic elevations in liver enzymes (ALT/AST)[9][10]                                                      | Serious TEAE incidence rates were higher with evobrutinib than teriflunomide (7.5% vs 5.6%). Three cases of Hy's law were reported, all of which resolved after treatment discontinuation.[12]                                                  |
| Rilzabrutinib           | Diarrhea (35%), headache (23%), nausea (15%) (all mostly Grade 1)[19]                                          | One patient had a serious treatment-related grade 3 peripheral embolism.[13]                                                                                                                                                                    |
| Zanubrutinib            | Upper respiratory tract infection (25% in ITP trial)[14]                                                       | No grade 4 or worse adverse events or treatment-related deaths in the ITP trial.[14] Lower rates of cardiac toxicity compared to ibrutinib in CLL. [17]                                                                                         |
| Ibrutinib               | Cardiovascular events (e.g., atrial fibrillation), bleeding, infections[20][21]                                | Hospitalization or prolonged hospitalization occurred in 56.2% of reported adverse events in a pharmacovigilance database.[21]                                                                                                                  |



# **Experimental Protocols and Methodologies**

A generalized understanding of the experimental design for clinical trials of BTK inhibitors is crucial for interpreting the presented data.

General Clinical Trial Protocol for a BTK Inhibitor in Autoimmune Disease:

- Patient Population: Patients diagnosed with the target autoimmune disease (e.g., primary membranous nephropathy, multiple sclerosis, immune thrombocytopenia) with active disease, often having failed or being intolerant to standard therapies.
- Study Design: Typically a randomized, double-blind, placebo-controlled trial. Some studies may include an active comparator arm.
- Treatment: Patients are randomized to receive the investigational BTK inhibitor at one or more dose levels or a placebo, administered orally on a daily basis.
- Primary Endpoints: These are disease-specific and measure clinical efficacy. For example:
  - Primary Membranous Nephropathy: Change in proteinuria from baseline.[1][6]
  - Multiple Sclerosis: Reduction in the number of new gadolinium-enhancing lesions on MRI
     or the annualized relapse rate.[9][11]
  - Immune Thrombocytopenia: Proportion of patients achieving a sustained platelet response.[13]
  - Pemphigus: Proportion of patients achieving control of disease activity.
- Secondary Endpoints: May include changes in disease-specific biomarkers (e.g., autoantibody levels), patient-reported outcomes, and safety and tolerability assessments.
- Safety Monitoring: Regular monitoring for adverse events through physical examinations, laboratory tests (including liver function tests), and electrocardiograms.

# Visualizing the Science: Signaling Pathways and Workflows



To better understand the mechanism of action and the research process, the following diagrams are provided.





#### Click to download full resolution via product page

Caption: BTK Signaling Pathway and the Mechanism of Action of Civorebrutinib.





#### Click to download full resolution via product page

Caption: Generalized Workflow of a Randomized Controlled Clinical Trial for a BTK Inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Everest Medicines Reports Positive Phase 1b/2a Trial Results for EVER001 in Treating Primary Membranous Nephropathy [synapse.patsnap.com]
- 2. Everest Medicines Announces Positive Phase 1b/2a Clinical Trial Results for EVER001, a Novel BTK Inhibitor for Primary Membranous Nephropathy Treatment. [ainvest.com]
- 3. Pirtobrutinib: A New and Distinctive Treatment Option for B-Cell Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. Everest Medicines Presents Positive Results from Phase 1b/2a Clinical Trial of EVER001 for Primary Membranous Nephropathy at ERA 2025 [acnnewswire.com]
- 7. Everest Medicines Reports Promising Phase 1b/2a Results for EVER001 BTK Inhibitor in Primary Membranous Nephropathy [trial.medpath.com]
- 8. Everest Medicines Announces Updated Positive Results in Preliminary Analysis of Phase 1b/2a Clinical Trial of EVER001, a Novel BTK Inhibitor for the Treatment of Primary Membranous Nephropathy [prnewswire.com]
- 9. MS Minute: Late-Breaking Data From ECTRIMS—Evobrutinib Safet [practicalneurology.com]
- 10. Phase 2 Results for Evobrutinib Suggests Efficacy and Safety for Treatment of Multiple Sclerosis - Practical Neurology [practicalneurology.com]
- 11. Efficacy and safety results after >3.5 years of treatment with the Bruton's tyrosine kinase inhibitor evobrutinib in relapsing multiple sclerosis: Long-term follow-up of a Phase II

### Validation & Comparative





randomised clinical trial with a cerebrospinal fluid sub-study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety and efficacy of evobrutinib in relapsing multiple sclerosis (evolutionRMS1 and evolutionRMS2): two multicentre, randomised, double-blind, active-controlled, phase 3 trials
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of rilzabrutinib vs placebo in adults with immune thrombocytopenia: the phase 3 LUNA3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor Zanubrutinib in Immune Thrombocytopenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Updated Data from the BRUIN Phase 1/2 Study of Pirtobrutinib in Chronic Lymphocytic Leukemia and Mantle Cell Lymphoma Presented at the 2023 ASH Annual Meeting [prnewswire.com]
- 17. Zanubrutinib Efficacy and Safety Advantages vs Ibrutinib in Relapsed/Refractory CLL | Blood Cancers Today [bloodcancerstoday.com]
- 18. A randomized, controlled single, and multiple ascending dose trial of the safety, pharmacokinetics and pharmacodynamics of SN1011 in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety Results With Rilzabrutinib, an Oral Bruton Tyrosine Kinase Inhibitor, in Patients With Immune Thrombocytopenia: Phase 2 Part B Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ibrutinib as a treatment of hematologic autoimmune disorders in patients with indolent B-cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Independent Validation of Published Civorebrutinib Research Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394119#independent-validation-of-published-civorebrutinib-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com